The compound can be synthesized through various chemical methods, primarily involving the reaction of o-phenylenediamine with carbonyl compounds followed by methoxylation. It is classified under heterocyclic compounds and specifically falls within the category of quinoxalines, which are known for their diverse pharmacological properties.
The synthesis of 6-methoxyquinoxalin-2(1H)-one typically involves a multi-step process:
The molecular formula for 6-methoxyquinoxalin-2(1H)-one is , with a molecular weight of 176.17 g/mol. The structural representation includes:
COC1=NC2=CC=CC=C2NC1=O
MBKSEICXFDPTCH-UHFFFAOYSA-N
The compound features a methoxy group (-OCH₃) attached to the quinoxaline ring, influencing its chemical reactivity and solubility.
6-Methoxyquinoxalin-2(1H)-one can undergo various chemical reactions:
The mechanism of action for 6-methoxyquinoxalin-2(1H)-one involves its interaction with biological targets such as enzymes or receptors. Its structure allows it to fit into specific binding sites, potentially inhibiting or modulating biological pathways.
Research indicates that quinoxaline derivatives may exhibit activity against certain cancer cell lines and could influence histone deacetylase activity, which plays a crucial role in gene expression regulation.
6-Methoxyquinoxalin-2(1H)-one has several scientific applications:
This compound represents a significant area of interest within medicinal chemistry due to its diverse applications and potential therapeutic benefits. Further research could elucidate additional functionalities and enhance its utility in various scientific fields.
The quinoxalin-2(1H)-one core represents a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure comprising a benzene ring fused to a pyrazine-dione ring. This heterocyclic system exhibits remarkable structural versatility, enabling diverse substitutions that fine-tune electronic properties, solubility, and target interactions. The 6-methoxyquinoxalin-2(1H)-one derivative (CAS# 91192-32-4; Molecular Formula: C₉H₈N₂O₂; MW: 176.17) features a methoxy group at the 6-position that significantly enhances its pharmacokinetic profile and binding affinity to biological targets. The methoxy group's electron-donating properties increase electron density on the quinoxaline ring, facilitating π-π stacking interactions with aromatic residues in enzyme binding pockets [3].
The scaffold's hydrogen-bonding capacity is noteworthy: the lactam moiety (-NH-C=O) serves as both hydrogen bond donor and acceptor, while ring nitrogen atoms participate in coordinate bonding. This dual capability enables 6-methoxyquinoxalin-2(1H)-one to interact with diverse biological targets, from enzymes to receptors. Structural analyses confirm that methoxy substitution at the 6-position optimizes the molecular geometry for kinase binding, as evidenced by its incorporation in fibroblast growth factor receptor (FGFR) inhibitors [4].
Table 1: Physicochemical Properties of Quinoxalinone Derivatives
Compound | Substituents | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|---|
6-Methoxyquinoxalin-2(1H)-one | 6-OCH₃ | C₉H₈N₂O₂ | 176.17 | Hydrogen-bonding lactam, electron-rich ring |
7-Chloro-8-methoxyquinoxalin-2(1H)-one | 7-Cl, 8-OCH₃ | C₉H₇ClN₂O₂ | 210.62 | Halogen-enhanced reactivity, asymmetric substitution |
3-Amino-8-methoxyquinoxalin-2(1H)-one | 3-NH₂, 8-OCH₃ | C₉H₉N₃O₂ | 191.19 | Additional hydrogen-bonding site (amino group) |
Methoxy-substituted quinoxalines emerged prominently in the 1970s with the development of antibacterial and antimalarial agents. Early research demonstrated that methoxy positioning dramatically influenced bioactivity: 6-methoxyquinoline derivatives like primaquine established the importance of methoxy group orientation for antiparasitic activity [1]. This knowledge was extrapolated to quinoxaline systems, where the 6-methoxy configuration proved optimal for target engagement.
The 1990s marked a significant evolution with the synthesis of novel derivatives like 3-amino-8-methoxyquinoxalin-2(1H)-one (CAS# 659729-78-9), expanding the chemical space around the core scaffold [7]. Concurrently, synthetic methodologies advanced from classical Skraup reactions to microwave-assisted and continuous flow techniques, improving yields of 6-methoxyquinoxalin-2(1H)-one derivatives from <50% to >85% [7]. The 2000s witnessed rational design approaches incorporating structural insights from kinase crystallography. Researchers exploited the scaffold's rigid planar structure to develop FGFR1 inhibitors, where 3-vinyl-quinoxalin-2(1H)-one derivatives demonstrated low nanomolar IC₅₀ values by forming critical hydrogen bonds with Ala564 and Glu562 residues in the ATP-binding pocket [4].
Table 2: Historical Milestones in Methoxyquinoxalinone Development
Time Period | Key Developments | Therapeutic Applications |
---|---|---|
1970s-1980s | Synthesis of first 6-methoxyquinoline antimalarials; Exploration of quinoxaline analogs | Antiparasitic agents |
1990s | Microwave-assisted synthesis; Introduction of amino/methoxy combinations (e.g., 3-amino-8-methoxy) | Antibacterial scaffolds |
2000s | Rational design of kinase inhibitors (FGFR1 targeting); TR-FRET assay development | Anticancer agents (e.g., TKI258 analogs) |
2010s-Present | Structural optimization for COX-2/LDHA inhibition; ADMET-guided design | Multifactorial disease targeting (e.g., CRC) |
The resurgence of interest in 6-methoxyquinoxalin-2(1H)-one derivatives stems from their unique capacity to simultaneously modulate multiple disease-relevant pathways. In colorectal cancer (CRC), these compounds exhibit a triple-targeting capability: (1) disruption of dysbiosis through antibacterial action against CRC-associated pathogens like B. fragilis and E. coli; (2) inhibition of cyclooxygenase-2 (COX-2), suppressing prostaglandin E₂-mediated inflammation and angiogenesis; and (3) suppression of lactate dehydrogenase A (LDHA), reversing the Warburg effect in tumor metabolism [2].
Molecular docking studies reveal that 6-methoxyquinoxalin-2(1H)-one derivatives bind the COX-2 active site (PDB: 3NT1) through hydrogen bonding between the lactam carbonyl and Arg120, while the methoxy group engages in hydrophobic interactions with the hydrophobic channel [2]. For LDHA inhibition, the scaffold's planar structure facilitates π-stacking with FAD cofactors, disrupting NADH oxidation. This multimodal mechanism is particularly valuable in oncology, where resistance to single-target agents remains problematic. Derivatives like compound 6d (containing the quinoxalinone core) demonstrate potent cytotoxicity against HCT-116 and LoVo CRC cell lines (IC₅₀ < 10 μM) while maintaining favorable ADMET profiles—high Caco-2 permeability (apparent permeability >1 × 10⁻⁶ cm/s), 99.58% human intestinal absorption, and low blood-brain barrier penetration that minimizes neurotoxicity [2].
Table 3: Multifactorial Targeting by 6-Methoxyquinoxalin-2(1H)-one Derivatives
Biological Target | Mechanistic Role in Disease | Binding Interactions | Biological Outcome |
---|---|---|---|
COX-2 | Upregulated in CRC; Promotes PGE₂-mediated inflammation and angiogenesis | H-bonding: Arg120, Tyr355; Hydrophobic: Val349, Leu352 | Suppression of inflammatory tumor microenvironment |
LDHA | Mediates aerobic glycolysis (Warburg effect); Produces lactate for tumor metabolism | π-stacking with FAD; Competitive inhibition at NADH site | Metabolic disruption in cancer cells |
β-Lactamase (Class A) | Expressed in CRC-associated bacteria; Contributes to dysbiosis | Covalent interaction with catalytic Ser70 | Antibacterial activity against CRC-linked pathogens |
The scaffold's synthetic versatility enables strategic modifications to enhance specific activities: halogenation at position 7 (e.g., 7-chloro-8-methoxyquinoxalin-2(1H)-one, CAS# 347162-21-4) increases antibacterial potency, while amino group incorporation at position 3 improves water solubility and hydrogen-bonding capacity [5] [7]. These structure-activity relationships underscore the rationale for continued development of 6-methoxyquinoxalin-2(1H)-one derivatives as multifactorial therapeutic agents.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: